molecular formula C16H15N5 B018823 N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 152460-10-1

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Cat. No.: B018823
CAS No.: 152460-10-1
M. Wt: 277.32 g/mol
InChI Key: QGAIPGVQJVGBIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocarlide can be synthesized through the reaction of 4-(3-methylbutoxy)aniline with thiophosgene. The reaction involves the formation of a thiourea linkage between two 4-(3-methylbutoxy)aniline molecules. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of thiocarlide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Thiocarlide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiocarlide has several scientific research applications, including:

Comparison with Similar Compounds

Thiocarlide is similar to other thiourea drugs used in the treatment of tuberculosis, such as isoniazid and ethionamide. thiocarlide has a unique mechanism of action as it partially inhibits the synthesis of fatty acids, unlike isoniazid and ethionamide, which primarily target mycolic acid synthesis .

Similar Compounds

Thiocarlide’s unique ability to inhibit fatty acid synthesis makes it a valuable addition to the arsenal of drugs used to combat tuberculosis, especially in cases of multi-drug resistant strains.

Properties

IUPAC Name

4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAIPGVQJVGBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433443
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-10-1
Record name 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imatinib amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMATINIB AMINE
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Synthesis routes and methods I

Procedure details

A suspension of 143.0 g (0.46 mol) of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine in 7.15 liters of ethyl acetate is stirred with 14.3 g of palladium on active carbon (10% Pd) under a hydrogen atmosphere at normal pressure for 6.5 hours. The suspension is filtered and the filtrate is concentrated in a rotary evaporator. The crude product is recrystallised from methylene chloride, yielding N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine; m.p. 138°-140°, Rf =0.36 (methylene chloride:methanol=9:1).
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
7.15 L
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (35 g, 0.114 mol) and stannous chloride dihydrate (128.5 g, 0.569 mol) were dissolved in a solvent mixture of ethyl acetate and ethanol (250 ml, 10/1, v/v), and the reaction solution was refluxed for 4 hours. The solution was cooled to room temperature, washed with 10% aqueous sodium hydroxide solution, and concentrated to give N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (35 g).
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
128.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine (3.07 g, 10.0 mmol), hydrazine monohydrate (1.54 g of 65% solution in water, 20.0 mmol), FeCl3 (21 mg, 0.13 mmol), and activated carbon (0.2 g) were dissolved in a mixture of methanol (200 mL) and ethyl acetate (100 mL). The reaction mixture was heated to 80° C. with stirring and maintained for 24 hours. The reaction mixture was cooled own to room temperature. The insoluble materials were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate (150 mL) and washed with water (150×2). The organic phase was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting residue was purified by column chromatography (biotage: DMC/Methanol, 1-8%, 25 CV). The product was obtained (1.57 g, yield: 56.4%) as a yellow solid and 0.53 g starting material of N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine was recovered; 1H NMR (500 MHz, CDCl3) δ 2.28 (s, 3H), 3.68 (s, 2H), 6.45 (d, 1H), 6.95 (s, 1H), 7.02 (d, 1H), 7.18 (d, 1H), 7.45 (m, 1H), 7.35 (d, 1H), 7.65 (s, 1H), 8.37 (d, 1H), 8.52 (d, 1H), 8.74 (d, 1H), 9.28 (s, 1H). LC-MS (m/z) calculated, 277.3. found, 278.2 [M+H]+.
Name
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
N-(2-methyl-5-nitrophenyl)-4-(pyridine-3-yl)pyridine-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?

A: this compound is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []

Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing this compound?

A: One method involves reacting this compound with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.

Q3: Are there analytical methods available to detect this compound as an impurity in Imatinib Mesylate?

A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify this compound in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.

Q4: What are the advantages of the reported synthetic methods using this compound for Imatinib Mesylate production?

A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.

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